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This technical guide offers an in-depth exploration of the spectroscopic profile of 2-
Hydroxyethyl acetate (CAS 542-59-6), a bifunctional molecule of significant interest in
chemical synthesis and materials science.[1][2] As a compound possessing both a primary
hydroxyl and an ester functional group, its characterization through various spectroscopic
techniques is fundamental to quality control, reaction monitoring, and structural elucidation.
This document provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, tailored for researchers, scientists, and professionals
in drug development.

Molecular Structure and Spectroscopic Overview

2-Hydroxyethyl acetate, also known as ethylene glycol monoacetate, has a simple yet
informative molecular structure that gives rise to a distinct spectroscopic fingerprint.[1][2][3]
Understanding the correlation between the molecular structure and the spectral data is key to
its unambiguous identification and characterization.

Molecular Structure of 2-Hydroxyethyl Acetate

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b7771454#bc-rfq
https://www.benchchem.com/product/b7771454/docs?utm_src=pdf-body#a-comprehensive-spectroscopic-guide-to-2-hydroxyethyl-acetate
https://www.benchchem.com/product/b7771454/docs?utm_src=pdf-body#a-comprehensive-spectroscopic-guide-to-2-hydroxyethyl-acetate
https://www.benchchem.com/product/b165343
https://pubchem.ncbi.nlm.nih.gov/compound/10960
https://www.benchchem.com/product/b7771454/docs?utm_src=pdf-body#a-comprehensive-spectroscopic-guide-to-2-hydroxyethyl-acetate
https://www.benchchem.com/product/b165343
https://pubchem.ncbi.nlm.nih.gov/compound/10960
https://www.pharmaffiliates.com/en/542-59-6-2-hydroxyethyl-acetate-pai01002210.html
https://www.benchchem.com/product/b7771454/docs?utm_src=pdf-body#a-comprehensive-spectroscopic-guide-to-2-hydroxyethyl-acetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7771454?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: Chemical structure of 2-Hydroxyethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 2-Hydroxyethyl acetate, both *H and 3C NMR provide unambiguous evidence
for its structure.

'H NMR Spectroscopy

The *H NMR spectrum of 2-Hydroxyethyl acetate is characterized by four distinct signals,
corresponding to the four unique proton environments in the molecule. The chemical shifts (d)
are influenced by the electronegativity of the neighboring oxygen atoms.

Table 1: *H NMR Spectral Data for 2-Hydroxyethyl Acetate

. Chemical Shift . . .
Signal Multiplicity Integration Assignment
(ppm)
a ~2.0 Singlet 3H CHs-C=0
b ~3.7 Triplet 2H HO-CH.-
c ~4.2 Triplet 2H -CH2-0-C=0
d ~3.0 Singlet (broad) 1H -OH

Note: Chemical shifts can vary slightly depending on the solvent used.[4]

IH NMR Interpretation Workflow
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*H NMR Spectrum Analysis
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Caption: Workflow for assigning proton signals in the *H NMR spectrum.

13C NMR Spectroscopy

The 3C NMR spectrum of 2-Hydroxyethyl acetate displays four signals, corresponding to the
four carbon atoms in different chemical environments.

Table 2: 13C NMR Spectral Data for 2-Hydroxyethyl Acetate

Signal Chemical Shift (ppm) Assignment
1 ~21.0 CHs-C=0

2 ~60.5 HO-CHz2-

3 ~65.0 -CH2-0-C=0
4 ~171.0 -C=0

Note: Chemical shifts can vary slightly depending on the solvent used.[4]

Experimental Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve ~10-20 mg of 2-Hydroxyethyl acetate in ~0.6 mL of a
deuterated solvent (e.g., CDCIs or D20) in a standard 5 mm NMR tube.
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 Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

e 1H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16

scans.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans (e.g., 128 or more) is typically required due to the lower natural
abundance of 13C.

o Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform
baseline correction. Integrate the signals in the *H NMR spectrum and reference both
spectra to the solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-Hydroxyethyl acetate shows characteristic absorption bands for the hydroxyl
and ester groups.[1]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm—2) Functional Group Description
~3400 (broad) O-H (hydroxyl) Alcohol stretch
~1740 (strong) C=0 (ester) Carbonyl stretch
~1240 C-O (ester) C-O stretch
~1050 C-0O (alcohol) C-O stretch

Note: Data represents typical absorption bands.[1][5]

Experimental Protocol for IR Spectroscopy (Liquid Film)

o Sample Preparation: Place a small drop of neat 2-Hydroxyethyl acetate onto a salt plate
(e.g., NaCl or KBr).
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e Background Spectrum: Acquire a background spectrum of the empty sample compartment to
account for atmospheric COz and Hz20.

o Sample Spectrum: Place the salt plate with the sample in the spectrometer and acquire the
IR spectrum.

o Data Analysis: Identify the characteristic absorption peaks and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2-Hydroxyethyl acetate, the molecular ion peak and characteristic fragment
ions can be observed.

Table 4: Mass Spectrometry Data

m/z Interpretation

104 Molecular lon [M]*

87 [M - OHJ*

73 [M - OCH3s]*

61 [HOCH2CH20]*

45 [HOCH:]*

43 [CH3CO]J* (Base Peak)

Note: Fragmentation patterns can vary depending on the ionization method used.[6]

Mass Spectrometry Fragmentation Pathway
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Caption: Proposed fragmentation pathways for 2-Hydroxyethyl acetate in mass spectrometry.

Experimental Protocol for Mass Spectrometry (Electron
lonization)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or through a gas chromatograph (GC-MS).

« lonization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to
induce ionization and fragmentation.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity
versus m/z.

o Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure of the compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating
framework for the identification and characterization of 2-Hydroxyethyl acetate. The
combination of NMR, IR, and MS techniques offers a powerful analytical toolkit for researchers
and scientists. By understanding the principles behind each technique and the correlation
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between molecular structure and spectral output, professionals in drug development and other
scientific fields can confidently utilize this versatile compound in their work.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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